molecular formula C16H15ClN6O2 B2716768 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 941875-70-3

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2716768
CAS No.: 941875-70-3
M. Wt: 358.79
InChI Key: IZXMBAXWNDOAIN-UHFFFAOYSA-N
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Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an azide with a nitrile. The chlorophenyl group is then introduced via a substitution reaction. The final step involves the coupling of the tetrazole derivative with a methoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Methoxy group oxidation yields aldehydes or carboxylic acids.

    Reduction: Nitro group reduction yields amines.

    Substitution: Chlorine substitution yields various derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-25-14-5-3-2-4-13(14)19-16(24)18-10-15-20-21-22-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXMBAXWNDOAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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